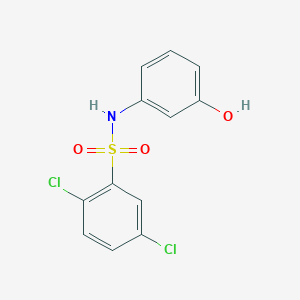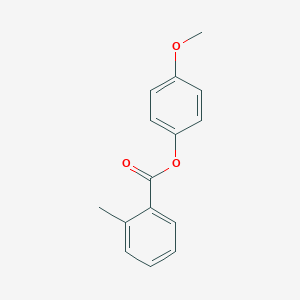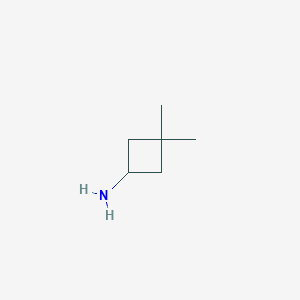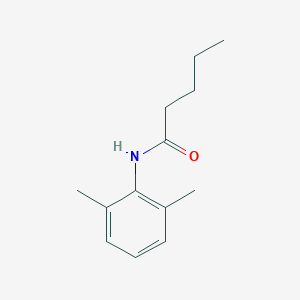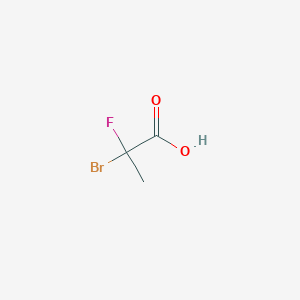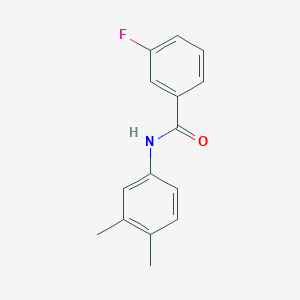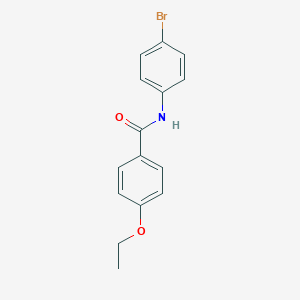
N-(4-bromophenyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-4-ethoxybenzamide is a chemical compound with the molecular formula C13H10BrNO . It has an average mass of 276.129 Da and a monoisotopic mass of 274.994568 Da .
Molecular Structure Analysis
The molecular structure of N-(4-bromophenyl)-4-ethoxybenzamide can be analyzed using various spectroanalytical data. For instance, the NMR data of a related compound, N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide, shows the presence of aromatic protons and the amide group .科学的研究の応用
Antimicrobial Activity
Compounds derived from N-(4-bromophenyl)-4-ethoxybenzamide have been studied for their antimicrobial properties. This includes efforts to combat drug resistance by pathogens, which is a significant concern in medical treatment and pharmaceutical development .
Anticancer Activity
Similar compounds have also been explored for their anticancer activities. The focus is on overcoming drug resistance by cancer cells, which is crucial for developing more effective cancer therapies .
Synthesis of Benzamides
The compound has been used in the synthesis of benzamides through direct condensation processes. This application is important in organic chemistry and pharmaceutical manufacturing due to the role of benzamides in various drugs .
Molecular Modelling
Molecular modelling studies involving derivatives of N-(4-bromophenyl)-4-ethoxybenzamide can provide insights into the interaction between drugs and their targets, which is vital for drug design and discovery .
Biological Evaluation
The biological evaluation of novel compounds containing elements of N-(4-bromophenyl)-4-ethoxybenzamide has been conducted to understand their potential therapeutic effects. This research is foundational in the development of new medications .
Safety and Hazards
The safety data sheet for a related compound, 4-Bromoacetanilide, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
特性
IUPAC Name |
N-(4-bromophenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-14-9-3-11(4-10-14)15(18)17-13-7-5-12(16)6-8-13/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNSVGFFIOHFQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352222 |
Source


|
| Record name | N-(4-bromophenyl)-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329059-46-3 |
Source


|
| Record name | N-(4-bromophenyl)-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

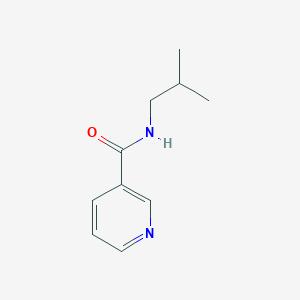
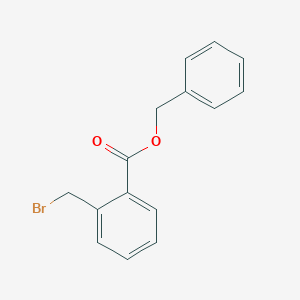


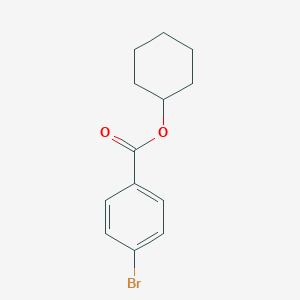
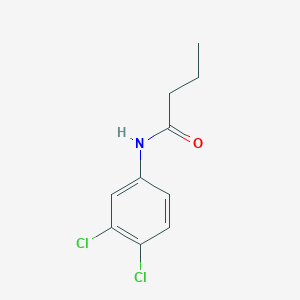
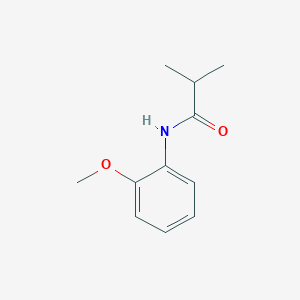
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
